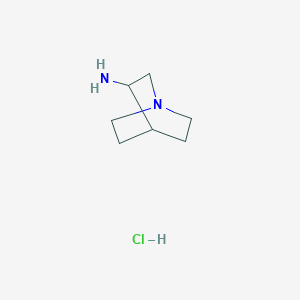
(S)-Quinuclidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-Quinuclidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H14N2·HCl. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinuclidine monohydrochloride typically involves the reduction of quinuclidin-3-one oxime or hydrazone. One common method includes the reduction of quinuclidin-3-one oxime using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method involves the hydrogenation of quinuclidin-3-one hydrazone using a palladium catalyst under high pressure .
Industrial Production Methods: For industrial production, the compound can be synthesized through chiral resolution techniques. One such method involves the use of chiral acids to resolve racemic 3-aminoquinuclidine into its enantiomers, followed by salification and recrystallization to obtain the desired product . This method is advantageous due to its high yield and optical purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: (S)-Quinuclidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidin-3-one.
Reduction: Reduction reactions can convert it back to quinuclidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinuclidin-3-one.
Reduction: Quinuclidine derivatives.
Substitution: Various substituted quinuclidine compounds.
科学的研究の応用
(S)-Quinuclidin-3-amine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-aminoquinuclidine monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for ion channels, modulating their activity and influencing cellular processes . The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their conformation and function .
類似化合物との比較
3-Quinuclidinol: A hydroxyl derivative of quinuclidine with similar applications in organic synthesis and medicinal chemistry.
3-Aminopyrrolidine: Another bicyclic amine with applications in asymmetric synthesis and as a building block in pharmaceuticals.
3-Quinuclidinone: An oxidized form of quinuclidine used in the synthesis of various organic compounds.
Uniqueness: (S)-Quinuclidin-3-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with biological targets. Its versatility in synthesis and applications makes it a valuable compound in both research and industry .
特性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H |
InChIキー |
KHAKFKRESWHJHB-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














